molecular formula C9H10ClNO2 B2852978 3-(6-Chloropyridin-2-yl)oxolan-3-ol CAS No. 2368946-24-9

3-(6-Chloropyridin-2-yl)oxolan-3-ol

Cat. No.: B2852978
CAS No.: 2368946-24-9
M. Wt: 199.63
InChI Key: WLTBLSKCZLAFBL-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-yl)oxolan-3-ol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. The compound is characterized by its molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-2-yl)oxolan-3-ol typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable nucleophile under controlled conditions. One common method includes the use of tetrahydrofuran as a solvent and a base such as sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(6-Chloropyridin-2-yl)oxolan-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-2-yl)tetrahydrofuran-3-ol
  • 2-Chloro-3-pyridinol
  • 6-Chloropyridine-2-carbaldehyde

Uniqueness

3-(6-Chloropyridin-2-yl)oxolan-3-ol is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an oxolan-3-ol moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTBLSKCZLAFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=NC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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